Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate hydrochloride
CAS No.:
Cat. No.: VC18060945
Molecular Formula: C8H9ClN4O2
Molecular Weight: 228.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H9ClN4O2 |
|---|---|
| Molecular Weight | 228.63 g/mol |
| IUPAC Name | methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C8H8N4O2.ClH/c1-14-7(13)5-2-3-12-6(4-5)10-8(9)11-12;/h2-4H,1H3,(H2,9,11);1H |
| Standard InChI Key | HNXRNDYDHZFORD-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=CC2=NC(=NN2C=C1)N.Cl |
Introduction
Chemical Identity and Structural Properties
Methyl 2-amino-triazolo[1,5-a]pyridine-7-carboxylate hydrochloride belongs to the class of nitrogen-containing heterocycles, characterized by a fused triazole and pyridine ring system. The compound’s hydrochloride salt form improves solubility and stability, making it preferable for experimental applications. Key structural identifiers include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₉ClN₄O₂ | |
| Molecular Weight | 228.63 g/mol | |
| IUPAC Name | methyl 2-amino-triazolo[1,5-a]pyridine-7-carboxylate;hydrochloride | |
| Canonical SMILES | COC(=O)C1=CC2=NC(=NN2C=C1)N.Cl | |
| PubChem CID | 165980994 |
The triazole ring contributes to π-π stacking interactions, while the pyridine moiety enhances hydrogen-bonding capabilities. The methyl ester group at position 7 and the amino group at position 2 are critical for its biological activity and chemical reactivity.
Synthesis and Optimization Strategies
Microwave-Mediated Synthesis
A catalyst-free microwave-assisted method is widely employed for synthesizing this compound. Starting materials such as benzohydrazides and toluene are heated to 120 °C for 24 hours under controlled conditions. This approach achieves yields exceeding 65% while minimizing byproducts. Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) is used to monitor reaction progress.
Alternative Synthetic Routes
Alternative methods include refluxing in polar aprotic solvents like pyridine or xylene, though these typically require longer reaction times (48–72 hours) and result in lower yields (40–50%). A comparative analysis of synthesis conditions is provided below:
| Method | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Microwave-assisted | Toluene | 120 | 24 | 65–70 |
| Reflux | Pyridine | 140 | 48 | 40–45 |
| Reflux | Xylene | 150 | 72 | 35–40 |
The microwave method is favored for its efficiency, though solvent choice impacts purity and scalability.
Biological Activity and Mechanism of Action
AXL Kinase Inhibition
Methyl 2-amino-triazolo[1,5-a]pyridine-7-carboxylate hydrochloride demonstrates potent inhibition of AXL receptor tyrosine kinase, a key regulator of cancer cell proliferation and survival. By binding to the kinase domain, it disrupts downstream signaling pathways like PI3K/AKT and MAPK/ERK, inducing apoptosis in malignant cells.
Applications in Drug Discovery
Intermediate for Pharmaceutical Derivatives
This compound serves as a precursor for synthesizing derivatives with enhanced pharmacokinetic properties. For example, hydrolysis of the methyl ester yields 2-amino-triazolo[1,5-a]pyridine-7-carboxylic acid hydrochloride (CAS No. 2742652-46-4), which is further modified into prodrugs.
Structure-Activity Relationship (SAR) Studies
Systematic modifications of the triazolo-pyridine scaffold have identified critical pharmacophoric elements:
-
Amino Group (Position 2): Essential for kinase binding affinity; substitution reduces activity.
-
Methyl Ester (Position 7): Improves cell membrane permeability; conversion to carboxylic acid enhances solubility.
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